molecular formula C9H10N2O B1381979 7-Amino-1-methylindolin-2-one CAS No. 1514007-53-4

7-Amino-1-methylindolin-2-one

Cat. No.: B1381979
CAS No.: 1514007-53-4
M. Wt: 162.19 g/mol
InChI Key: OHKRVGIXRFAQNB-UHFFFAOYSA-N
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Description

7-Amino-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 7-Amino-1-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-substituted anilines, followed by cyclization with C–C or C–N bond formation . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, the reaction of hydrazones with Dowtherm A at elevated temperatures can produce indole derivatives in moderate yields .

Chemical Reactions Analysis

7-Amino-1-methylindolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include titanium(III) chloride for reductive amination and various oxidizing agents for oxidation reactions. Major products formed from these reactions include substituted indoles and indolinones .

Scientific Research Applications

7-Amino-1-methylindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can cross the blood-brain barrier and affect central nervous system functions. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which play a crucial role in its biotransformation . The compound’s effects are mediated through its binding to various receptors and enzymes, leading to modulation of cellular processes.

Comparison with Similar Compounds

7-Amino-1-methylindolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern and biological activity. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological functions.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects

These compounds share the indole nucleus but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

7-amino-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKRVGIXRFAQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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